molecular formula C9H7NO B1396099 2-Ethynylbenzamide CAS No. 1207252-50-3

2-Ethynylbenzamide

Cat. No. B1396099
CAS RN: 1207252-50-3
M. Wt: 145.16 g/mol
InChI Key: VECCBMBUQUFSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynylbenzamide is a chemical compound that is used for pharmaceutical testing . It has a molecular formula of C9H11NO .


Synthesis Analysis

The synthesis of 2-Ethynylbenzamide has been explored in the context of creating 3-Alkylideneisoindolin-1-ones. The process involves carrying out cyclocarbonylative Sonogashira reactions of ortho-ethynylbenzamides under CO pressure, in the presence of a very small amount of PdCl2 (PPh3)2(0.4 mol %) as a catalytic precursor and without the need for a Cu salt as the co-catalyst .


Molecular Structure Analysis

The molecular structure of 2-Ethynylbenzamide is characterized by a molecular formula of C9H11NO and an average mass of 149.190 Da .


Chemical Reactions Analysis

2-Ethynylbenzamide has been found to react successfully with iodoarenes bearing electron-withdrawing and electron-donating groups, giving rise to different classes of compounds depending on the solvent used .

Future Directions

The future directions for the use of 2-Ethynylbenzamide could potentially involve its use in the synthesis of 3-Alkylideneisoindolin-1-ones via a copper-free Pd-catalyzed Sonogashira cyclocarbonylative reaction .

properties

IUPAC Name

2-ethynylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECCBMBUQUFSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethynylbenzamide
Reactant of Route 2
Reactant of Route 2
2-Ethynylbenzamide
Reactant of Route 3
Reactant of Route 3
2-Ethynylbenzamide
Reactant of Route 4
2-Ethynylbenzamide
Reactant of Route 5
Reactant of Route 5
2-Ethynylbenzamide
Reactant of Route 6
2-Ethynylbenzamide

Q & A

Q1: What makes 2-Ethynylbenzamide a useful starting material in organic synthesis?

A1: 2-Ethynylbenzamide possesses both an ethynyl group and a benzamide moiety, making it highly versatile for constructing diverse heterocyclic compounds. [, , ] The ethynyl group readily participates in palladium-catalyzed reactions, while the benzamide offers a nucleophilic nitrogen for subsequent cyclization reactions. [, , ]

Q2: What types of heterocycles can be synthesized from 2-Ethynylbenzamide using palladium catalysis?

A2: Research demonstrates the synthesis of both isoindolinone and isobenzofuranimine derivatives from 2-Ethynylbenzamide using palladium iodide as a catalyst. [, , ] The specific heterocycle formed depends on the reaction conditions and the nature of the external nucleophile employed.

Q3: Can you elaborate on the role of the external nucleophile in these palladium-catalyzed reactions?

A3: When a secondary amine acts as the external nucleophile, the reaction sequence involves an initial oxidative aminocarbonylation of the 2-Ethynylbenzamide. [, ] This is followed by an intramolecular cyclization, leading to the formation of 3-[(dialkylcarbamoyl)methylene]isoindolin-1-ones. [] Conversely, employing an alcohol (like methanol or ethanol) as the nucleophile, alongside a dehydrating agent, directs the reaction pathway towards 3-[(alkoxycarbonyl)methylene]isobenzofuran-1(3H)imines. []

Q4: Are there specific advantages to using palladium iodide as the catalyst in these transformations?

A4: Palladium iodide has proven to be an effective catalyst for both oxidative carbonylation and cyclization reactions involving 2-Ethynylbenzamide. [, ] This dual functionality allows for cascade processes, simplifying the synthetic route and often leading to higher yields compared to multi-step approaches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.